molecular formula C17H16Cl2FN3OS2 B4594041 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide

2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B4594041
M. Wt: 432.4 g/mol
InChI Key: TUMHVVRBOXOSQI-UHFFFAOYSA-N
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Description

2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H16Cl2FN3OS2 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.0095880 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of chloro- and fluoro-substituted thiocarboxyhydrazones, including compounds similar to the one of interest, involves detailed chemical synthesis procedures. These compounds have been characterized by elemental analysis, IR and UV-vis spectra, and single crystal X-ray diffraction to understand their structural properties. Such analyses reveal slight modifications in structures by chloro- and fluoro-substitute groups, with their crystal structures stabilized by hydrogen bonds and π···π interactions (Liu, 2015).

Antimicrobial Activity

Several studies have explored the antimicrobial activity of chloro- and fluoro-substituted thiocarboxyhydrazones. These compounds exhibit effectiveness against some bacteria, highlighting their potential as antimicrobial agents. The effectiveness varies with different bacterial strains, indicating a selective action mechanism (Liu, 2015).

Potential Antioxidant Properties

Research has also been directed towards evaluating the antioxidant properties of novel thiosemicarbazones. These compounds demonstrate significant antioxidant activity against radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), suggesting their potential utility in combating oxidative stress-related conditions (Karaküçük-İyidoğan et al., 2014).

Corrosion Inhibition

The application of thiocarboxyhydrazones extends into the field of corrosion inhibition. Certain derivatives have been investigated for their efficiency in protecting metals against corrosion in acidic environments. Electrochemical studies indicate that these compounds can significantly inhibit corrosion, making them valuable for industrial applications (Zaidon et al., 2021).

Anticancer Activity

Some derivatives related to the compound have been synthesized and tested for their anticancer activities. These studies involve evaluating the cytotoxic effects of the compounds against various cancer cell lines, with findings suggesting that certain derivatives exhibit potent anticancer properties. The research underscores the potential of these compounds in chemotherapy and cancer treatment strategies (Hussein et al., 2015).

Properties

IUPAC Name

1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(5-chloro-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FN3OS2/c1-10-2-4-12(18)6-15(10)21-17(25)23-22-16(24)9-26-8-11-3-5-13(20)7-14(11)19/h2-7H,8-9H2,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHVVRBOXOSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide
Reactant of Route 5
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide
Reactant of Route 6
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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide

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